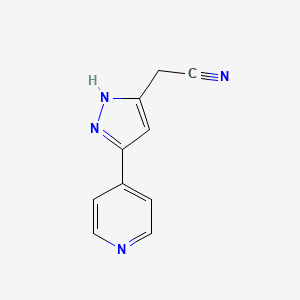

5-(4-Pyridyl)-1H-pyrazole-3-acetonitrile

Description

Properties

IUPAC Name |

2-(3-pyridin-4-yl-1H-pyrazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-4-1-9-7-10(14-13-9)8-2-5-12-6-3-8/h2-3,5-7H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJSISXTZLUHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 5-(4-Pyridyl)-1H-pyrazole-3-acetonitrile, exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives can be synthesized and evaluated for their antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. Compounds similar to 5-(4-Pyridyl)-1H-pyrazole-3-acetonitrile demonstrated effective inhibition at low concentrations, suggesting potential as novel antibacterial agents .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In vitro studies have reported that certain pyrazole derivatives can significantly reduce inflammation markers, making them candidates for developing new anti-inflammatory drugs. The mechanism often involves the inhibition of specific enzymes associated with inflammatory pathways .

Anticancer Potential

Recent research has focused on the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole ring have been studied for their ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The structure of 5-(4-Pyridyl)-1H-pyrazole-3-acetonitrile may enhance its interaction with molecular targets in cancer cells, potentially leading to the development of effective chemotherapeutics .

Agricultural Applications

Pesticidal Activity

5-(4-Pyridyl)-1H-pyrazole-3-acetonitrile and its derivatives are being explored for use in agrochemicals, particularly as pesticides. The compound's ability to interfere with pest metabolism can lead to effective pest control strategies without harming beneficial organisms. Studies have indicated that certain pyrazole-based pesticides exhibit high efficacy against agricultural pests while maintaining low toxicity to non-target species .

Material Science Applications

Synthesis of Functional Materials

In material science, 5-(4-Pyridyl)-1H-pyrazole-3-acetonitrile is being investigated for its potential in synthesizing functional materials. Its unique chemical structure allows for the formation of coordination complexes with metals, which can be utilized in catalysis and as sensors. The ability to form stable complexes makes it a valuable component in developing new materials with specific electronic or catalytic properties .

Summary of Research Findings

Case Studies

- Antimicrobial Efficacy : A study evaluated several pyrazole derivatives against E. coli and S. aureus, finding that some compounds exhibited minimum inhibitory concentrations comparable to established antibiotics .

- Anti-inflammatory Action : Research demonstrated that specific pyrazole derivatives reduced inflammatory markers in cell cultures, suggesting a pathway for drug development targeting inflammatory diseases .

- Pesticidal Applications : Field trials indicated that pyrazole-based pesticides significantly reduced pest populations while preserving beneficial insects, highlighting their ecological safety .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the pyrazole ring significantly impacts the compound’s properties. A comparison of key derivatives is summarized below:

*Hypothetical values inferred from structural analogs.

Key Observations:

This could improve catalytic activity in electrochemical applications, as seen in pyridyl-substituted porphyrins for oxygen evolution reactions (OER) .

Solubility : The acetonitrile moiety increases polarity, likely improving solubility in polar solvents relative to halogenated or methoxy-substituted analogs.

Biological Activity : While SC560 (a pyrazole derivative with a trifluoromethyl group) exhibits potent COX-1 inhibition, the 4-pyridyl group in the target compound may shift activity toward kinase inhibition or metal coordination, as seen in imidazole-based inhibitors like PD169316 and SB202190 .

Limitations and Challenges

- Stability : The acetonitrile group may hydrolyze under acidic or basic conditions, limiting applications in harsh environments.

Preparation Methods

Multi-Step Synthesis via Pyrazole Dicarboxylic Acid Esters and Cyano Group Introduction

One of the most comprehensive and industrially relevant methods for preparing cyano-substituted pyrazoles, including derivatives like 5-(4-pyridyl)-1H-pyrazole-3-acetonitrile, involves the following key steps:

Starting Materials : Dialkyl fumarates (e.g., diethyl fumarate) react with diazoacetonitrile to form 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid dialkyl esters.

Conversion to Carboxamide : Treatment of these esters with ammonia converts the cyano group to a carboxamide at the 3(5)-position.

Dehydration to Cyano Group : The carboxamide is then dehydrated back to a cyano group using a dehydrating agent such as phosphorus oxychloride.

Alkylation at Pyrazole 1-Position : The 1-position of the pyrazole ring is alkylated by reacting the cyano-substituted pyrazole ester with an alkene (e.g., isobutylene) in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) in acetonitrile solvent under elevated temperature (~100 °C) for extended periods (e.g., 72 hours).

Purification : The product is isolated by solvent evaporation, precipitation, filtration, and recrystallization steps.

This method yields the target cyano-pyrazole derivatives with good purity and moderate to high yields (e.g., 71.2% yield for intermediate carbamoyl ester). The process is well-documented in patent literature and involves careful control of reaction conditions and stoichiometry for optimal results.

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole dicarboxylic ester formation | Dialkyl fumarate + diazoacetonitrile | Ambient to reflux | Variable | Not specified | Formation of 5-cyano-4,5-dihydro-pyrazole esters |

| Carboxamide formation | Ammonia (concentrated ammonium hydroxide) | Room temp (24 °C) | 24 hours | 71.2 | Conversion of cyano to carboxamide |

| Dehydration to cyano | Phosphorus oxychloride + K2CO3 + acetonitrile | Reflux (~80 °C) | 4 hours | Not specified | Converts carboxamide back to cyano group |

| Alkylation at N-1 position | Alkene (e.g., isobutylene) + p-toluenesulfonic acid | 100 °C | 72 hours | Not specified | Acid-catalyzed alkylation in acetonitrile |

One-Pot Modular Synthesis of Pyrazole Derivatives via Hydrazone and Ketone Condensation

An alternative, efficient synthetic route to 3,5-disubstituted pyrazoles, which can be adapted for 5-(4-pyridyl)-1H-pyrazole-3-acetonitrile analogues, involves:

Reactants : Hydrazones derived from aryl aldehydes (e.g., 4-pyridyl hydrazones) and substituted acetophenones.

Reaction Conditions : Stirring in ethanol under reflux, often with catalytic amounts of acids such as hydrochloric acid or sulfuric acid, sometimes combined with oxidants like DMSO or iodine to promote cyclization.

Reaction Time : Typically 15 minutes to several hours depending on conditions.

Yields : Moderate to excellent yields (30% to over 80%) depending on substrate and conditions.

Mechanism : The hydrazone reacts with the ketone carbonyl to form an intermediate that cyclizes to the pyrazole ring.

This method offers a more direct and modular approach, allowing for structural diversity by varying hydrazone and ketone components. However, it is more commonly applied to diarylpyrazoles and may require adaptation for nitrile-substituted pyrazoles.

Solvent and Metal Ion-Induced Synthesis of Pyridyl-Pyrazole Derivatives

Another approach involves:

Starting Materials : Pyridinyl hydrazines (e.g., 6-bromo-2-pyridinyl hydrazine) reacting with suitable pyrazole precursors.

Solvent Effects : Mixed solvents such as acetonitrile and ethanol influence product structures and yields.

Metal Ion Catalysis : Copper ions can induce formation of pyridyl-pyrazole complexes, sometimes leading to trimeric or polymeric structures.

Conditions : Solvothermal methods at elevated temperatures.

While this method is more focused on coordination complexes and substituted pyrazoles with pyridyl groups, it demonstrates the importance of solvent and metal ion environment in directing the synthesis and structure of pyridyl-pyrazoles.

Summary Table of Preparation Methods

| Method No. | Approach | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Multi-step via dicarboxylic esters and cyano conversion | Dialkyl fumarate, diazoacetonitrile, ammonia, POCl3, alkene, acid catalyst, acetonitrile | High purity, industrial scalability | Multi-step, long reaction times |

| 2 | One-pot hydrazone and ketone condensation | Aryl hydrazones, substituted ketones, EtOH, acid catalyst, DMSO/I2 | Modular, good yields, simpler setup | Mostly for diarylpyrazoles, adaptation needed for nitriles |

| 3 | Solvent and metal ion-induced synthesis | Pyridinyl hydrazines, acetonitrile/ethanol, Cu ions, solvothermal | Structural diversity, coordination chemistry | More complex, focused on complexes |

Detailed Research Findings

The multi-step method (Method 1) is the most documented for preparing cyano-substituted pyrazoles structurally related to 5-(4-pyridyl)-1H-pyrazole-3-acetonitrile, providing detailed reaction sequences, yields, and purification protocols.

One-pot modular synthesis (Method 2) offers a versatile and efficient route to pyrazole cores but requires careful selection of substrates and catalysts to incorporate the nitrile functionality effectively.

Solvent and metal ion effects (Method 3) highlight the impact of reaction environment on product formation, especially when pyridyl substituents are involved, suggesting potential synthetic routes for functionalized pyrazoles in coordination chemistry contexts.

Q & A

Q. What are the common synthetic routes for 5-(4-Pyridyl)-1H-pyrazole-3-acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between pyridine derivatives and nitrile-containing precursors. For example, a multi-step procedure may include:

Formation of the pyrazole core : Reacting 4-pyridyl hydrazine with β-ketonitriles under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours .

Cyano group introduction : Using malononitrile or ethyl cyanoacetate in 1,4-dioxane with catalysts like triethylamine or sulfur to facilitate nitrile incorporation .

Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Optimization Strategies :

- Adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of hydrazine to ketone) to minimize byproducts.

- Varying reaction temperatures (e.g., reflux vs. room temperature) to improve yields (reported yields: 50–75%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H-NMR : Pyridyl protons appear as doublets near δ 8.5–8.7 ppm, while pyrazole protons resonate at δ 6.2–6.9 ppm. The acetonitrile group (C≡N) does not directly show in ¹H-NMR but influences neighboring protons .

- ¹³C-NMR : The nitrile carbon appears at δ ~116 ppm, and pyridyl carbons range from δ 120–150 ppm .

- IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch .

- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, with R-factors < 0.04 indicating high accuracy. Key parameters include bond lengths (C–N: ~1.34 Å) and angles (pyrazole ring: ~120°) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:

Analyze electron density : Identify nucleophilic sites (e.g., pyridyl nitrogen) and electrophilic regions (e.g., nitrile carbon) .

Predict reaction pathways : Simulate interactions with nucleophiles (e.g., thiols) by calculating activation energies and transition states.

Validate experimental data : Compare computed IR/NMR spectra with experimental results to confirm structural assignments .

Example : The Colle-Salvetti correlation-energy formula (restated in DFT frameworks) can model the compound’s correlation energy within 2–5% error .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

Methodological Answer : Contradictions often arise from:

Q. Resolution Strategies :

Q. How to design molecular docking studies targeting enzymes like GSK-3β or carbonic anhydrases?

Methodological Answer :

Target selection : Prioritize enzymes with known pyrazole interactions (e.g., GSK-3β, carbonic anhydrase isoforms) .

Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring correct tautomerization and protonation states.

Docking validation : Compare results with co-crystallized ligands (e.g., PDB IDs: 1H1Q for GSK-3β) and calculate binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) .

In vitro testing : Validate docking predictions with enzymatic assays (e.g., IC₅₀ determination using fluorogenic substrates) .

Q. What strategies improve synthetic yields of 5-(4-Pyridyl)-1H-pyrazole-3-acetonitrile in multi-step reactions?

Methodological Answer :

- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts (e.g., DMAP) can accelerate cyclization steps .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W for 15 minutes) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.